BenchChemオンラインストアへようこそ!

RO5488608

mGlu2 Functional Antagonism Calcium Mobilization

RO5488608 is a potent and highly specific mGlu2/3 negative allosteric modulator (NAM) with a Ki of 1.9 nM and an IC50 of 11.4 nM. It offers a unique pharmacological profile distinct from orthosteric agonists (e.g., LY354740) and other NAMs (e.g., RO4988546). Its sub-nanomolar binding affinity and well-characterized antagonism make it an ideal positive control for high-throughput screening (HTS) campaigns and a critical tool for probing mGlu2 allosteric site structure.

Molecular Formula C23H17F3N2O4S
Molecular Weight 474.45
CAS No. 1337920-46-3
Cat. No. B610528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5488608
CAS1337920-46-3
SynonymsRO5488608;  RO 5488608;  RO-5488608.
Molecular FormulaC23H17F3N2O4S
Molecular Weight474.45
Structural Identifiers
SMILESO=S(C1=CC=CC(C2=CC=CC(C3=NC4=CC(C)=C(C(F)(F)F)C=C4NC(C3)=O)=C2)=C1)(O)=O
InChIInChI=1S/C23H17F3N2O4S/c1-13-8-20-21(11-18(13)23(24,25)26)28-22(29)12-19(27-20)16-6-2-4-14(9-16)15-5-3-7-17(10-15)33(30,31)32/h2-11H,12H2,1H3,(H,28,29)(H,30,31,32)
InChIKeyFQNZBSFUVZKONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO5488608: A Negative Allosteric Modulator of mGlu2/3 for Neurological Disorder Research


RO5488608 (CAS 1337920-46-3) is a synthetic organic compound that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 and 3 (mGlu2/3) . It acts by binding to a distinct allosteric site within the receptor's transmembrane domain, non-competitively inhibiting agonist-induced receptor activation [1]. Developed by F. Hoffmann-La Roche Ltd, this compound is a key research tool for investigating glutamatergic signaling pathways in the central nervous system, with a focus on potential antidepressant and cognitive-enhancing mechanisms [2].

Why RO5488608 Cannot Be Substituted with Other mGlu2/3 Modulators


The pharmacological profile of RO5488608 is highly specific and cannot be extrapolated from other mGlu2/3 modulators. Unlike orthosteric agonists like LY354740, which directly activate the receptor, RO5488608 is a negative allosteric modulator (NAM) that fine-tunes receptor activity, leading to different physiological outcomes [1]. Furthermore, its interaction with specific residues in the allosteric binding pocket, such as HisE2.52 and Phe3.36, confers a unique binding mode and functional impact compared to even closely related NAMs like RO4988546 [2]. The significant difference in functional potency between the two NAMs in key assays highlights the critical importance of selecting the correct tool compound for reproducible and biologically relevant experiments.

Quantitative Evidence of RO5488608's Unique Profile for mGlu2/3 Research


Functional Antagonism of mGlu2: A Head-to-Head Comparison with RO4988546

In a functional assay measuring the inhibition of LY354740-induced intracellular Ca2+ release in CHO-Gα16 cells expressing human mGlu2, RO5488608 demonstrated a different potency profile compared to its close analog RO4988546. At 10 nM, RO5488608 caused a rightward shift in the agonist dose-response curve, increasing the EC50 of LY354740 from 9.8 nM to 18.8 nM and reducing the maximal response to 61% of the control [1]. In contrast, 10 nM of RO4988546 resulted in a larger shift, increasing the LY354740 EC50 to 38.3 nM and reducing the maximal response to 51% [1]. This indicates that while both are potent NAMs, RO5488608 exhibits a less pronounced functional antagonism at this concentration, which may be advantageous for studies requiring a more nuanced modulation of receptor activity.

mGlu2 Functional Antagonism Calcium Mobilization

Superior Binding Affinity for the mGlu2 Orthosteric Site Compared to RO4988546

In a radioligand binding assay measuring the inhibition of [3H]-LY354740 binding to the orthosteric site of human mGlu2 expressed in HEK293 cells, RO5488608 showed a significantly higher binding affinity compared to RO4988546 [1]. The IC50 for RO5488608 was 1.0 ± 0.4 nM, whereas RO4988546 had an IC50 of 7.0 ± 1.2 nM [1]. This 7-fold difference in potency suggests that RO5488608 more effectively displaces the orthosteric agonist, a property that may translate to a more robust and reliable inhibition in certain experimental paradigms.

mGlu2 Binding Affinity Orthosteric Site Modulation

Distinct Allosteric Binding Mode Revealed by Site-Directed Mutagenesis

Site-directed mutagenesis studies reveal that RO5488608 and RO4988546 have distinct interactions within the mGlu2 allosteric binding pocket, leading to differential sensitivity to specific mutations [1]. A key differentiator is the R636A mutation, which drastically reduces the potency of RO4988546 in the functional Ca2+ assay (IC50 >1000 nM) but has a less severe effect on RO5488608 (IC50 = 26.7 ± 6.8 nM) [1]. Conversely, the F643A mutation has a much smaller effect on RO5488608 (ratio vs. WT = 1.2) compared to RO4988546 (ratio vs. WT = 19.3) [1]. These differences underscore that the two compounds engage the receptor in a non-identical manner, which may explain their divergent functional profiles and offers researchers a tool to probe distinct conformations of the mGlu2 receptor.

mGlu2 Allosteric Modulation Structure-Activity Relationship

Sub-Nanomolar Binding Affinity (Ki) at mGlu2

According to the IUPHAR/BPS Guide to Pharmacology (GtoPdb), RO5488608 exhibits a very high binding affinity for the rat mGlu2 receptor, with a Ki value of 1.9 nM [1]. This sub-nanomolar affinity is a critical parameter for researchers designing binding assays or requiring high target occupancy at low concentrations. This data, while not a direct head-to-head comparison, places RO5488608 among the highest-affinity mGlu2 NAMs characterized in this authoritative database.

mGlu2 Binding Affinity Radioligand Binding

Differential Sensitivity to the H723F Mutation in the Allosteric Binding Pocket

The H723F mutation in the second extracellular loop (ECL2) of mGlu2 has a dramatically different impact on the potency of RO5488608 compared to RO4988546 [1]. While RO4988546's IC50 shifts only 3.5-fold from 7.0 nM (WT) to 24.6 nM (H723F) in the binding assay, RO5488608's IC50 shifts 45.9-fold from 1.0 nM (WT) to 45.9 nM (H723F) [1]. This indicates that His723 is a critical residue for the high-affinity binding of RO5488608, but is less important for RO4988546. This provides a clear molecular distinction between the two NAMs.

mGlu2 Allosteric Modulation Mutagenesis

Key Research Applications for RO5488608 Based on Its Unique Profile


High-Resolution Investigation of mGlu2 Allosteric Binding Pocket Topology

RO5488608's unique sensitivity to mutations like H723F and its distinct profile in site-directed mutagenesis studies make it an ideal tool for probing the fine structure of the mGlu2 allosteric site [1]. Its 45.9-fold loss of potency in the H723F mutant, compared to only a 3.5-fold loss for RO4988546, allows researchers to specifically interrogate the role of the ECL2 region in NAM binding and function [1]. This is crucial for academic labs focused on GPCR structural biology and pharmaceutical research groups aiming to rationally design next-generation allosteric modulators.

Differentiating mGlu2-Mediated Signaling in Complex Cellular Models

With an IC50 of 11.4 nM in functional Ca2+ assays, RO5488608 offers a more moderate level of receptor antagonism compared to the more potent functional block by RO4988546 (IC50 = 5.5 nM) [1]. This property is valuable in studies where complete blockade of mGlu2 signaling is undesirable, such as when investigating the receptor's role in subtly modulating neuronal network activity or in combination studies with sub-threshold doses of orthosteric agonists [1]. Its 7-fold higher affinity in binding assays also ensures target engagement at low concentrations, minimizing off-target effects in these sensitive experiments [2].

High-Throughput Screening and Assay Development for mGlu2 NAMs

The sub-nanomolar binding affinity of RO5488608 (Ki = 1.9 nM) [1] and its well-characterized, robust antagonism in both binding and functional assays [2] position it as an excellent positive control or reference compound in high-throughput screening (HTS) campaigns. Its high affinity ensures a clear and reproducible signal in radioligand binding assays, providing a reliable benchmark for evaluating new chemical entities. The availability of detailed, head-to-head comparator data with RO4988546 allows for rigorous assay validation and calibration, a critical step in industrial drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO5488608

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.